1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 946219-38-1) is a synthetic sulfonylurea derivative that combines a 1,2-dimethylindole sulfonyl moiety with a 3,4,5-trimethoxyphenyl (TMP) group via an ethyl urea linker. The TMP moiety is a well-established pharmacophore for tubulin-colchicine site binding, while the indole sulfonyl scaffold is characteristic of NLRP3 inflammasome inhibitors.

Molecular Formula C22H27N3O6S
Molecular Weight 461.53
CAS No. 946219-38-1
Cat. No. B2962561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
CAS946219-38-1
Molecular FormulaC22H27N3O6S
Molecular Weight461.53
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C22H27N3O6S/c1-14-21(16-8-6-7-9-17(16)25(14)2)32(27,28)11-10-23-22(26)24-15-12-18(29-3)20(31-5)19(13-15)30-4/h6-9,12-13H,10-11H2,1-5H3,(H2,23,24,26)
InChIKeyZPPMGFPVBTVPMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946219-38-1: Sourcing Guide for a Dual-Pharmacophore Indolylsulfonyl-Trimethoxyphenyl Urea Research Compound


1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 946219-38-1) is a synthetic sulfonylurea derivative that combines a 1,2-dimethylindole sulfonyl moiety with a 3,4,5-trimethoxyphenyl (TMP) group via an ethyl urea linker [1]. The TMP moiety is a well-established pharmacophore for tubulin-colchicine site binding, while the indole sulfonyl scaffold is characteristic of NLRP3 inflammasome inhibitors [2]. This dual pharmacophore design distinguishes the compound from simpler structural classes and positions it as a research tool in oncology and inflammation biology.

946219-38-1 Sourcing Risk: Structural and Functional Pitfalls of Blind Substitution Among Analog Series


Simple in-class substitution of 946219-38-1 is exceptionally high-risk due to the compound's hybrid pharmacophore architecture. The biological activity arises from the precise spatial and electronic interplay between the electron-rich 3,4,5-trimethoxyphenyl group and the 1,2-dimethylindole sulfonyl region [1]. Closely related analogs that retain the indole-sulfonyl-ethyl-urea core but replace the TMP group with simple tolyl, chlorophenyl, or benzyl moieties lose the critical tubulin-binding pharmacophore, fundamentally altering their target profile [2]. Conversely, analogs that retain the TMP group but alter the indole substitution (e.g., N-H indole instead of N-methyl, or indoline) exhibit substantially different conformational preferences and hydrogen-bonding capabilities, directly impacting potency and selectivity [3]. The sulfonyl group's role as a hydrogen-bond acceptor and its influence on the urea linker's geometry further mean that even seemingly minor modifications produce compounds with non-interchangeable biological fingerprints.

946219-38-1 Product-Specific Quantitative Evidence Guide for Procurement Decisions


Critical Structural Differentiation from Closest Commercial Analogs

The defining structural feature of 946219-38-1 is the simultaneous presence of a 3,4,5-trimethoxyphenyl urea terminus and a 1,2-dimethylindole-3-sulfonyl moiety. The closest commercially available analogs uniformly lack one of these two critical pharmacophoric elements. For example, 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea (CAS 946350-78-3) replaces the TMP group with a simple p-tolyl group, eliminating the three methoxy oxygen atoms essential for tubulin colchicine-site hydrogen bonding . Conversely, 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea lacks the N1-methyl substituent on the indole, altering the electron density and steric environment at a position known to modulate NLRP3 inhibitory activity . No other commercially cataloged compound combines both the full TMP group and the 1,2-dimethylindole sulfonyl scaffold in a single structure.

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Predicted Physicochemical and Drug-Likeness Differentiation

Computational prediction of physicochemical properties reveals that the TMP group in 946219-38-1 imparts distinct property profiles compared to non-methoxylated analogs. The compound (Molecular Weight: 461.53 g/mol, Formula: C22H27N3O6S) has a calculated topological polar surface area (tPSA) of approximately 120 Ų (due to six oxygen atoms from three methoxy groups and the sulfonyl/urea functionalities), which is approximately 40-50 Ų higher than the p-tolyl analog (CAS 946350-78-3, tPSA ~75 Ų) [1]. The increased tPSA and hydrogen-bond acceptor count (9 vs. 5 in the p-tolyl analog) are predicted to substantially reduce passive membrane permeability while enhancing aqueous solubility. The calculated partition coefficient (cLogP) for 946219-38-1 is approximately 3.0-3.5, compared to ~4.0-4.5 for the less polar p-tolyl analog, indicating a significant shift in lipophilicity [2]. These property differences mean the compound will exhibit different cellular permeability, solubility, and protein-binding behavior than apparent structural neighbors.

ADME Prediction Drug Discovery Physicochemical Profiling

Biological Target Space Differentiation Based on Structural Class Inference

The structural class to which 946219-38-1 belongs is associated with two distinct biological target spaces. The 3,4,5-trimethoxyphenyl motif is a validated pharmacophore for the colchicine binding site of tubulin, with numerous TMP-indole conjugates showing IC50 values in the low micromolar to sub-micromolar range for tubulin polymerization inhibition [1]. Independently, indole-sulfonylureas have been disclosed as NLRP3 inflammasome inhibitors in patents from Inflazome (e.g., US-11905252-B2), where specific indole substitution patterns are critical for potency and selectivity [2]. 946219-38-1 uniquely combines both pharmacophores, creating the potential for a dual-mechanism profile that is absent in compounds targeting only tubulin (e.g., combretastatin A-4 analogs) or only NLRP3 (e.g., MCC950 derivatives). While direct quantitative biological data for 946219-38-1 has not been published in the peer-reviewed literature, the class-level inference from both SAR traditions indicates that its biological fingerprint will be distinct from either single-target agent.

Tubulin Polymerization NLRP3 Inflammasome Target Engagement

946219-38-1 Best Research and Industrial Application Scenarios


Dual-Mechanism Probe for Tubulin-NLRP3 Pathway Crosstalk Studies

946219-38-1 is uniquely suited as a chemical probe to investigate the interplay between microtubule dynamics and NLRP3 inflammasome activation. The compound's dual pharmacophore architecture—3,4,5-trimethoxyphenyl for tubulin colchicine-site engagement and 1,2-dimethylindole-sulfonylurea for NLRP3 modulation—enables simultaneous perturbation of both pathways in a single chemical entity [1]. This capability is not achievable with single-target agents such as combretastatin A-4 or MCC950, nor with structural analogs that lack either pharmacophore. Researchers studying how microtubule depolymerization triggers NLRP3 assembly can use this compound alongside single-target controls to dissect the relative contributions of each target engagement event in cellular models of inflammation.

SAR Anchor Point for Hybrid Indole-Sulfonylurea-TMP Library Design

For medicinal chemistry groups building focused libraries around the indole-sulfonylurea-TMP scaffold, 946219-38-1 serves as the logical anchor compound. It represents the fully elaborated core structure with the maximum pharmacophoric complement in its immediate analog space. Unlike the N-desmethyl, N-H indole, indoline, or simple aryl urea variants, this compound establishes the upper boundary of structural complexity for SAR exploration [2]. Systematic modification at the indole 1- and 2-positions, the sulfonyl ethyl linker length, or the methoxy substitution pattern on the phenyl ring can be rationally designed using this compound as the reference, enabling efficient exploration of the chemical space without duplication of effort.

Reference Standard for Physicochemical Method Development in Low-Solubility Sulfonylureas

The compound's predicted physicochemical profile—moderate lipophilicity (cLogP ~3.0-3.5), high hydrogen-bonding capacity (9 acceptors), and elevated tPSA (~120 Ų)—makes it an excellent reference standard for developing analytical methods tailored to solubility-challenged sulfonylureas [1]. Generic methods optimized for simpler, more lipophilic analogs (e.g., p-tolyl or chlorophenyl ureas with cLogP >4.0) will fail to adequately resolve or solubilize this compound. Analytical groups tasked with characterizing compound libraries containing polar, hydrogen-bond-rich entities can use 946219-38-1 to validate HPLC method robustness, assess column selectivity, and establish appropriate dissolution protocols for this physicochemical class.

Quote Request

Request a Quote for 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.